- Protonation Studies of Modified Adenine and Adenine Nucleotides by Theoretical Calculations and 15N NMRJournal of Organic Chemistry, 2002, 67(3), 790-802,
Cas no 49564-60-5 (Adenosine 5'-(tetrahydrogen triphosphate), 2-chloro-)

49564-60-5 structure
Productnaam:Adenosine 5'-(tetrahydrogen triphosphate), 2-chloro-
Adenosine 5'-(tetrahydrogen triphosphate), 2-chloro- Chemische en fysische eigenschappen
Naam en identificatie
-
- DIINOSINE PENTAPHOSPHATE
- 2- CHLOROADENOSINE- 5'- O- TRIPHOSPHATE ( 2-CL-ATP )
- 2-Chloro-ATP
- 2-Chloroadenosine-5-triphosphate
- 2-Chloro-Adenosinetriphosphate
- 2-chloroadenosine 5'-(tetrahydrogen triphosphate)
- 2-ClATP
- GTPL1716
- 2-chloroadenosine-5'-triphosphate
- BDBM50422385
- Q27071884
- 2-chloro-9-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine
- [(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl (hydroxy-phosphonooxyphosphoryl) hydrogen phosphat
- 2-Chlorodenosin-5'- triphosphate
- 2-Chloroadenosine 5'-triphosphate
- 2-Chloro-ATP
- Adenosine 5'-(tetrahydrogen triphosphate), 2-chloro-
- 49564-60-5
- D0U8HD
- [(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl (hydroxy-phosphonooxyphosphoryl) hydrogen phosphate
- (((2R,3S,4R,5R)-5-(6-Amino-2-chloro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid
- PD050591
- CHEMBL1368696
- C10-H15-Cl-N5-O13-P3
- C10H15ClN5O13P3
- (((2R,3S,4R,5R)-5-(6-Amino-2-chloro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoricacid
- SCHEMBL2027164
- DTXSID50964269
- [[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- 2-Chloroadenosine 5'-triphosphate
- 2-Chlorodenosin-5'-triphosphate
- ((2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl)methyl (hydroxy-phosphonooxyphosphoryl) hydrogen phosphate
-
- Inchi: 1S/C10H15ClN5O13P3/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1
- InChI-sleutel: RNGCVFCOKZEZFL-UUOKFMHZSA-N
- LACHT: ClC1N=C(C2=C(N=1)N(C=N2)[C@H]1[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O1)O)O)N
Berekende eigenschappen
- Exacte massa: 540.9567742g/mol
- Monoisotopische massa: 540.9567742g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 7
- Aantal waterstofbondacceptatoren: 17
- Zware atoomtelling: 32
- Aantal draaibare bindingen: 8
- Complexiteit: 836
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 279
- XLogP3: -4.7
Experimentele eigenschappen
- Oplosbaarheid: H2O: soluble
Adenosine 5'-(tetrahydrogen triphosphate), 2-chloro- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-288070-5 µmol |
2-Chloroadenosine triphosphate sodium salt, |
49564-60-5 | ≥95% | 5 µmol |
¥1504.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-5l |
2-Chloroadenosine triphosphate sodium salt |
49564-60-5 | 5l |
¥2256.00 | 2024-11-04 |
Adenosine 5'-(tetrahydrogen triphosphate), 2-chloro- Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1R:POCl3, S:MeCN
1.2R:S:CCl4
2.1R:NH3, S:EtOH
3.1R:POCl3, R:(MeO)3PO
3.2R:2Bu3N •H4P2O7
3.3R:H2O
1.2R:S:CCl4
2.1R:NH3, S:EtOH
3.1R:POCl3, R:(MeO)3PO
3.2R:2Bu3N •H4P2O7
3.3R:H2O
Referentie
Adenosine 5'-(tetrahydrogen triphosphate), 2-chloro- Raw materials
Adenosine 5'-(tetrahydrogen triphosphate), 2-chloro- Preparation Products
Adenosine 5'-(tetrahydrogen triphosphate), 2-chloro- Gerelateerde literatuur
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN Nucleosiden, nucleotiden en analogon purine nucleotiden Purine ribonucleoside trifosfaten
- Oplosmiddelen en organische chemicaliën organische verbindingEN Nucleosiden, nucleotiden en analogon purine nucleotiden Purine ribonucleotiden Purine ribonucleoside trifosfaten
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